

Spectroscopic Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dibromo-4-nitroaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dibromo-4-nitroaniline** (DBNA), a key intermediate in the synthesis of azo disperse dyes. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for these analyses.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for **2,6-Dibromo-4-nitroaniline** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 500 MHz and 125 MHz spectrometer, respectively, using DMSO- d_6 as the solvent.[\[1\]](#)

Table 1: ^1H NMR Spectroscopic Data for **2,6-Dibromo-4-nitroaniline**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.27	Singlet	Ar-H
6.79	Singlet	-NH ₂

Table 2: ¹³C NMR Spectroscopic Data for **2,6-Dibromo-4-nitroaniline**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
149.6	C-NH ₂
136.9	C-NO ₂
128.4	C-H
105.8	C-Br

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a KBr pellet method.[\[1\]](#)

Table 3: FT-IR Spectroscopic Data for **2,6-Dibromo-4-nitroaniline**[\[1\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3480, 3370	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)
3084	C-H Stretch	Aromatic Ring
1606	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
1500	Asymmetric NO ₂ Stretch	Nitro Group (-NO ₂)
1345 (approx.)	Symmetric NO ₂ Stretch	Nitro Group (-NO ₂)
1299	C-N Stretch	Aromatic Amine
1124	C-H In-plane Bend	Aromatic Ring
898	C-H Out-of-plane Bend	Aromatic Ring
459	C-Br Stretch	Bromo Group

Mass Spectrometry (MS)

The mass spectral data was obtained through Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for **2,6-Dibromo-4-nitroaniline**

Ionization Method	m/z	Assignment
LC-MS (ESI+)	294.80	[M+H] ⁺
GC-MS (EI)	296, 294	Molecular Ion [M] ⁺
GC-MS (EI)	266	[M-NO] ⁺
ESI-QTOF (ESI-)	292.8567	[M-H] ⁻
ESI-QTOF (ESI-)	212.9305	[M-H-Br] ⁻
ESI-QTOF (ESI-)	182.9325	[M-H-Br-NO] ⁻
ESI-QTOF (ESI-)	78.9189	[Br] ⁻

Experimental Protocols

NMR Spectroscopy

A sample of **2,6-Dibromo-4-nitroaniline** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at 500 MHz and 125 MHz, respectively.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

The FT-IR spectrum was recorded using the KBr pellet technique. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum was recorded against a background of a pure KBr pellet.

Mass Spectrometry

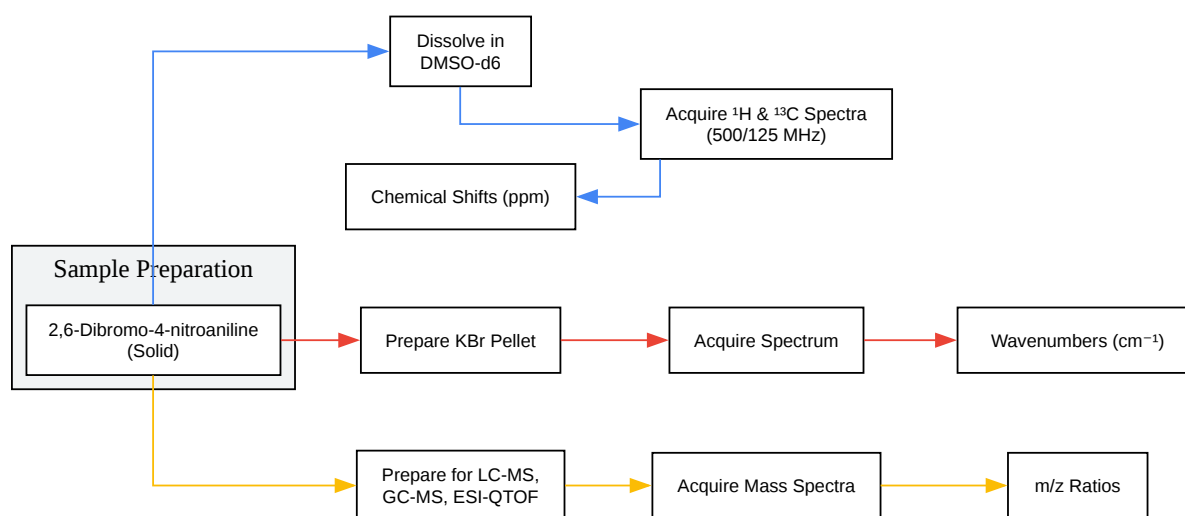
LC-MS: Liquid chromatography-mass spectrometry was performed to determine the protonated molecular ion [M+H]⁺. [1]

GC-MS: Gas chromatography-mass spectrometry with electron ionization (EI) was used to identify the molecular ion and major fragment ions. [2]

ESI-QTOF MS: Electrospray ionization-quadrupole time-of-flight mass spectrometry was conducted in negative ion mode to determine the deprotonated molecular ion [M-H]⁻ and its fragmentation pattern. [2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,6-Dibromo-4-nitroaniline**.



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Caption: General workflow for the spectroscopic analysis of **2,6-Dibromo-4-nitroaniline**.

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